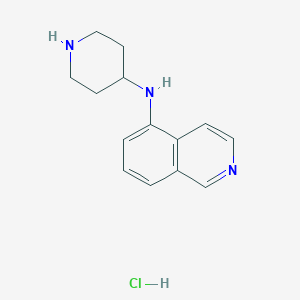
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE
描述
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and isoquinoline structures makes it a versatile molecule for various applications in scientific research and drug development.
属性
CAS 编号 |
651307-06-1 |
|---|---|
分子式 |
C14H18ClN3 |
分子量 |
263.76 g/mol |
IUPAC 名称 |
N-piperidin-4-ylisoquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;1H |
InChI 键 |
CNZBCDPEUXNXMF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC2=CC=CC3=C2C=CN=C3.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction of the resulting imine.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The piperidine and isoquinoline fragments are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperidine or isoquinoline rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(PIPERIDIN-4-YL)BENZAMIDE: Shares the piperidine ring but has a benzamide moiety instead of isoquinoline.
N-(PIPERIDIN-4-YL)PYRIDINE: Contains a pyridine ring instead of isoquinoline.
N-(PIPERIDIN-4-YL)QUINOLINE: Features a quinoline ring, similar to isoquinoline but with different nitrogen positioning.
Uniqueness
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


